2-[5-(Dimethylamino)tetrazol-1-yl]acetamide
Overview
Description
Scientific Research Applications
Energetic Materials
One of the significant applications of this compound is in the field of energetic materials . A series of C–N linked bistetrazolate nitramino compounds, including 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its energetic salts, were successfully prepared from readily available 5-aminotetrazole . These compounds have high nitrogen contents and high heats of formation, which endow them with prominent detonation performance .
High-Performance Explosives
The compound exhibits excellent calculated detonation velocity, superior to that of CL-20 . Its impact and friction sensitivities are comparable to those of HMX . These properties make it a promising candidate for application as a high-performance energetic material .
Bioisosteres of Carboxylic Acids
Tetrazoles, including “2-[5-(Dimethylamino)tetrazol-1-yl]acetamide”, act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property makes them interesting for researchers in the field of medicinal chemistry .
Receptor-Ligand Interactions
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor–ligand interactions .
Enhanced Cell Membrane Penetration
Tetrazolate anions are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes .
Diverse Biological Activities
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, and antihypertensive activities . This makes them valuable in the development of new pharmaceuticals .
Interaction with TP53 and NF-KAPPA-B
Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B . This suggests potential applications in targeted drug design .
properties
IUPAC Name |
2-[5-(dimethylamino)tetrazol-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6O/c1-10(2)5-7-8-9-11(5)3-4(6)12/h3H2,1-2H3,(H2,6,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLVZMPZSKPNJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266866 | |
Record name | 5-(Dimethylamino)-1H-tetrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Dimethylamino)tetrazol-1-yl]acetamide | |
CAS RN |
321432-54-6 | |
Record name | 5-(Dimethylamino)-1H-tetrazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321432-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Dimethylamino)-1H-tetrazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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